molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0

D-[4-13C]Threose

Cat. No.: B584011
CAS No.: 90913-09-0
M. Wt: 121.096
InChI Key: FMAORJIQYMIRHF-FKHXTLJASA-N
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Description

D-[4-13C]Threose: is a labeled compound of D-threose, a four-carbon monosaccharide with the molecular formula C4H8O4. It is an isotopically labeled compound where the carbon-13 isotope is incorporated at the fourth carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and structural analysis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[4-13C]Threose typically involves the incorporation of carbon-13 into the threose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, D-threose can be synthesized from D-erythrose through a series of chemical reactions, including oxidation and reduction steps, where the carbon-13 isotope is introduced at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to ensure the isotopic labeling is precise and consistent.

Chemical Reactions Analysis

Types of Reactions: D-[4-13C]Threose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form threonic acid.

    Reduction: It can be reduced to form threitol.

    Isomerization: It can undergo isomerization to form erythrose.

    Epimerization: It can be epimerized to form erythrose under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Isomerization and Epimerization: These reactions can be catalyzed by enzymes or under acidic or basic conditions.

Major Products:

    Threonic acid: from oxidation.

    Threitol: from reduction.

    Erythrose: from isomerization and epimerization.

Scientific Research Applications

D-[4-13C]Threose is widely used in various scientific research fields:

    Chemistry: It is used in studies involving carbohydrate metabolism and structural analysis.

    Biology: It is used in metabolic pathway studies to trace the incorporation and transformation of carbon atoms.

    Medicine: It is used in research related to metabolic disorders and the development of diagnostic tools.

    Industry: It is used in the synthesis of labeled compounds for research and development purposes

Comparison with Similar Compounds

    D-threose: The unlabeled form of the compound.

    L-threose: The enantiomer of D-threose.

    Erythrose: A diastereomer of threose.

    Threitol: The reduced form of threose.

    Threonic acid: The oxidized form of threose .

Uniqueness: D-[4-13C]Threose is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the specific pathways and transformations of carbon atoms is crucial .

Properties

IUPAC Name

(3S,4R)-(513C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-FKHXTLJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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